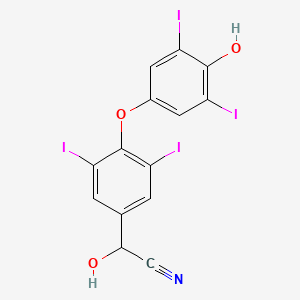
Phyllohydroquinone1-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllohydroquinone1-Acetate is a derivative of hydroquinone, a compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an acetate group attached to the hydroquinone structure, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Phyllohydroquinone1-Acetate typically involves the acetoxylation of hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the compound are crucial steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phyllohydroquinone1-Acetate can undergo various chemical reactions, including:
Reduction: Reduction of this compound can yield hydroquinone derivatives, which have applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinone derivatives, and substituted hydroquinones, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Phyllohydroquinone1-Acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Phyllohydroquinone1-Acetate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its ability to undergo redox cycling can influence cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: A well-known compound with similar chemical properties but lacking the acetate group.
Benzoquinone: Another quinone derivative with distinct reactivity and applications.
Naphthoquinone: A polycyclic aromatic quinone with unique biological activities.
Uniqueness
Phyllohydroquinone1-Acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C33H50O3 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
[4-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C33H50O3/c1-23(2)13-10-14-24(3)15-11-16-25(4)17-12-18-26(5)21-22-29-27(6)33(36-28(7)34)31-20-9-8-19-30(31)32(29)35/h8-9,19-21,23-25,35H,10-18,22H2,1-7H3/b26-21+/t24-,25-/m1/s1 |
Clave InChI |
SHKSHVHAEZZSCS-LDKDYMQTSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)OC(=O)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
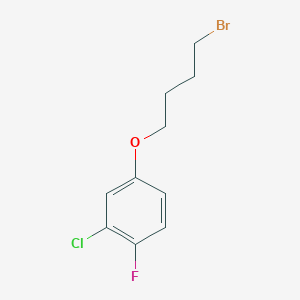
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
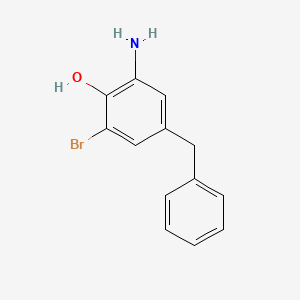
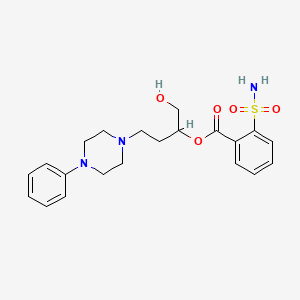
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
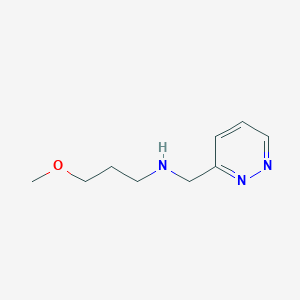

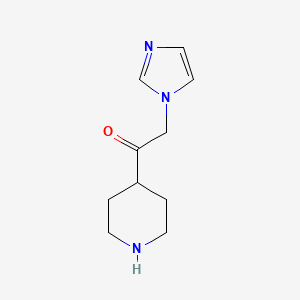
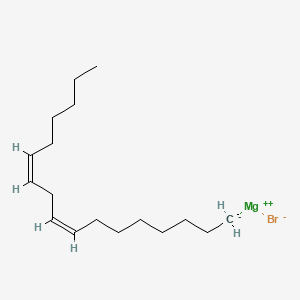
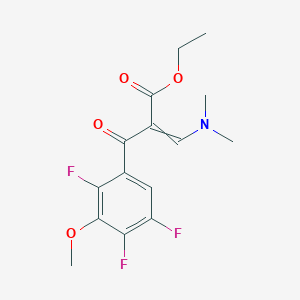
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
